molecular formula C7H11BrN4O2 B13302341 5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13302341
M. Wt: 263.09 g/mol
InChI Key: YYDLXYVGOAXAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C7H11BrN4O2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with oxolan-3-yloxy methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety, which is known to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the oxolan-3-yloxy methyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H11BrN4O2

Molecular Weight

263.09 g/mol

IUPAC Name

5-bromo-1-(oxolan-3-yloxymethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4O2/c8-6-10-7(9)11-12(6)4-14-5-1-2-13-3-5/h5H,1-4H2,(H2,9,11)

InChI Key

YYDLXYVGOAXAJM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCN2C(=NC(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.